1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
Beschreibung
1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Eigenschaften
IUPAC Name |
1-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS3/c15-10-5-3-9(4-6-10)8-22-14-19-18-13(23-14)17-12(20)16-11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFQTBNTOBLBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced by reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiophenylurea Moiety: The final step involves the reaction of the bromobenzylthio-substituted thiadiazole with thiophene-2-isocyanate to form the desired urea derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromobenzyl Group
The 4-bromobenzyl group is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the bromine atom and the adjacent sulfur in the thiadiazole ring.
-
Key Insight : Bromine substitution enhances diversification potential for pharmacological optimization. The thiadiazole ring stabilizes transition states during NAS, improving reaction yields.
Reactivity of the Urea Moiety
The urea bridge (-NH-C(=O)-NH-) participates in hydrogen bonding and acid/base-mediated transformations:
-
Key Insight : The urea group’s ability to coordinate metal ions (e.g., nickel in urease enzymes) underpins its role as a metalloenzyme inhibitor .
Thiophene Ring Functionalization
The thiophene-2-yl group undergoes electrophilic substitution, particularly at the
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exhibits significant effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 15 |
| 1-(5-((4-Bromobenzyl)thio)... | Pseudomonas aeruginosa | 10 |
This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains like Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been studied for its anticancer properties. Thiadiazoles are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition. The specific interactions of this compound with molecular targets such as kinases may disrupt signaling pathways essential for tumor growth.
Case Study: Anticancer Effects
In vitro studies have demonstrated that similar thiadiazole derivatives exhibit cytotoxicity against multiple cancer cell lines. For instance, compounds derived from thiadiazoles have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancers, including breast and lung cancers .
Agricultural Applications
The antimicrobial properties of 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea extend to agricultural uses as well. Its potential as a fungicide is noteworthy, particularly in combating plant pathogens that threaten crop yields.
Table 2: Fungicidal Activity of Thiadiazole Derivatives
| Compound | Target Fungi | Activity (EC50 µg/mL) |
|---|---|---|
| Compound C | Fusarium oxysporum | 15 |
| Compound D | Botrytis cinerea | 20 |
| 1-(5-((4-Bromobenzyl)thio)... | Alternaria solani | 12 |
This table highlights the efficacy of the compound against significant agricultural pathogens, suggesting its potential role in integrated pest management strategies .
Materials Science Applications
The unique electronic properties of thiadiazole derivatives make them suitable candidates for materials science applications. Their ability to act as semiconductors or in organic light-emitting diodes (OLEDs) is under investigation.
Electronic Properties
Research has indicated that thiadiazole-based compounds can enhance charge transport properties in organic electronic devices. The incorporation of the bromobenzyl thio group may further optimize these properties by improving solubility and film-forming capabilities .
Wirkmechanismus
The mechanism of action of 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the bromobenzylthio group may play a crucial role in binding to these targets, leading to the modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-Amino-1,3,4-thiadiazole: Studied for its potential anticancer activity.
5-(4-Bromothiophen-2-yl)-1,3,4-thiadiazole: Investigated for its electronic properties and potential use in materials science.
The uniqueness of 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Biologische Aktivität
The compound 1-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their broad pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a thiophene moiety and a bromobenzyl thio group. The structural components suggest potential interactions with various biological targets due to the presence of sulfur and nitrogen atoms, which can enhance lipophilicity and membrane permeability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant activity against various bacterial strains. For instance, derivatives similar to our compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 15 |
| Our Compound | Pseudomonas aeruginosa | 10 |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been highlighted in various studies. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds similar to our target have demonstrated selective cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity
A study evaluated a series of thiadiazole urea derivatives against several cancer cell lines. The results indicated that compounds with similar structures to our target exhibited IC50 values ranging from 5 to 20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Urease Inhibition
Urease inhibitors are crucial in treating conditions like urinary tract infections. Recent studies have shown that thiadiazole derivatives can effectively inhibit urease activity. For instance, compounds structurally related to our target have been reported with IC50 values significantly lower than traditional inhibitors.
Table 2: Urease Inhibition Potency
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Thiourea | 22.54 | Competitive |
| Our Compound | 8.32 | Non-competitive |
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors due to its unique chemical structure. The thiadiazole ring can form hydrogen bonds with active sites on enzymes, while the bromobenzyl group may enhance binding affinity through hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting a substituted 2-amino-1,3,4-thiadiazole with an appropriate isocyanate derivative. For example, coupling 5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-amine with thiophen-2-yl isocyanate under reflux in anhydrous solvents like DMF or acetonitrile. Microwave-assisted synthesis (e.g., 80–100°C for 15–30 min) can improve yields (up to 85%) and reduce reaction times .
- Optimization : Monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust solvent polarity and temperature to minimize byproducts.
Q. How can the structural integrity and purity of this compound be validated?
- Characterization : Use a combination of techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, bromobenzyl protons at δ 7.3–7.6 ppm) .
- HRMS for molecular weight confirmation (e.g., [M+H]⁺ expected at ~465.0 Da).
- HPLC (>95% purity) with a C18 column and acetonitrile/water mobile phase .
Q. What are the primary biological targets or assays relevant to this compound?
- Initial Screening : Prioritize assays based on structural analogs. For example, test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or anticancer activity via MTT assays (IC₅₀ in HeLa or MCF-7 cells). Thiadiazole-urea hybrids often target enzymes like DNA gyrase or kinases .
Advanced Research Questions
Q. How do structural modifications (e.g., bromobenzyl vs. chlorobenzyl substitution) influence biological activity and selectivity?
- Comparative Analysis : Synthesize analogs (e.g., 4-chlorobenzyl or unsubstituted benzyl derivatives) and evaluate SAR. For example:
- Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Replace thiophene with furan or phenyl groups to assess heterocycle-dependent activity shifts. Tabulate GI₅₀ or MIC values for cross-comparison .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Proposed Mechanisms :
- Antimicrobial : Inhibition of bacterial dihydrofolate reductase (DHFR) via urea-thiadiazole interactions with the active site, as seen in benzothiazole derivatives .
- Anticancer : Induction of apoptosis via ROS generation or PARP inhibition, supported by flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation) .
- Experimental Validation : Perform molecular docking (e.g., AutoDock Vina) against crystallized DHFR (PDB: 1RX2) or PARP (PDB: 5DS3) to identify key binding residues .
Q. How can researchers resolve contradictions in activity data across different studies (e.g., variable IC₅₀ values)?
- Troubleshooting :
- Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Validate solubility (e.g., DMSO stock stability) and confirm compound integrity post-assay via LC-MS .
- Cross-reference with structurally similar compounds (e.g., 3-(thiophen-2-ylmethyl)urea derivatives) to identify trends in bioactivity .
Methodological Challenges and Solutions
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate or acetyl groups at the urea moiety for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve pharmacokinetics .
- Validation : Measure logP (e.g., shake-flask method) and conduct pharmacokinetic studies in rodents (Cₘₐₓ, t₁/₂) .
Q. How can researchers differentiate off-target effects from true therapeutic activity?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
